molecular formula C6H9N3O2 B14343493 N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea CAS No. 99980-24-2

N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea

Cat. No.: B14343493
CAS No.: 99980-24-2
M. Wt: 155.15 g/mol
InChI Key: PIJAZECBFDYUPN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea (CAS 99980-24-2) is a high-value chemical intermediate integrating a urea functional group with a 3,4-dimethylisoxazole scaffold. This molecular architecture is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. The compound serves as a crucial building block in the development of urea-based compounds, which have demonstrated potential as inhibitors of specific biological targets. Patent literature highlights that structurally related urea compounds containing the 3,4-dimethylisoxazole moiety have been investigated for their activity as FLT3 tyrosine kinase inhibitors, indicating its relevance in early-stage oncology research, particularly for the treatment of certain types of leukemia . The inherent properties of the oxazole ring, a five-membered heterocycle, contribute to the molecule's physicochemical profile and its ability to engage in key molecular interactions, a feature exploited in the design of numerous FDA-approved drugs . This reagent is provided with a minimum purity of 98% (also available as 99%) to ensure consistency and reliability in sensitive research applications. Its molecular formula is C6H9N3O2, with a molecular weight of 155.16 g/mol . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

99980-24-2

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

(3,4-dimethyl-1,2-oxazol-5-yl)urea

InChI

InChI=1S/C6H9N3O2/c1-3-4(2)9-11-5(3)8-6(7)10/h1-2H3,(H3,7,8,10)

InChI Key

PIJAZECBFDYUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NC(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydroxylamine

A widely reported method involves the reaction of β-ketoesters with hydroxylamine hydrochloride under acidic conditions. For example, ethyl acetoacetate reacts with hydroxylamine in ethanol under reflux to form 5-amino-3,4-dimethylisoxazole. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the β-keto carbonyl, followed by cyclization and dehydration.

Reaction Conditions

  • Reactants : Ethyl acetoacetate (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv)
  • Solvent : Ethanol (reflux, 6 h)
  • Yield : 68–74%

Alternative Routes via Cyanoacetate Derivatives

Substituted cyanoacetates offer another pathway. For instance, methyl 2-cyano-3-ethoxybut-2-enoate undergoes cyclization with hydroxylamine in aqueous sodium hydroxide, yielding 5-amino-3,4-dimethylisoxazole. This method avoids harsh acidic conditions and provides comparable yields (70–76%).

Urea Formation Strategies

The conversion of 5-amino-3,4-dimethyl-1,2-oxazole to the target urea derivative employs classical urea-forming reactions, adapted from methodologies in diaryl urea synthesis.

Reaction with Potassium Cyanate

A direct method involves treating the amine with potassium cyanate (KNCO) in acidic media. The amine reacts with in situ-generated cyanic acid (HNCO) to form the urea.

Procedure

  • Dissolve 5-amino-3,4-dimethyl-1,2-oxazole (1.0 g, 7.8 mmol) in 20 mL of 1 M HCl.
  • Add potassium cyanate (0.76 g, 9.4 mmol) portionwise at 0°C.
  • Stir at room temperature for 12 h, then neutralize with NaHCO3.
  • Extract with ethyl acetate, dry (Na2SO4), and concentrate.

Yield : 62–68%
Characterization :

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O)
  • 1H NMR (DMSO-d6) : δ 1.98 (s, 3H, CH3), 2.12 (s, 3H, CH3), 6.25 (s, 1H, NH2), 8.02 (s, 1H, NH)

Carbonyldiimidazole (CDI)-Mediated Coupling

For higher yields, carbonyldiimidazole (CDI) facilitates urea formation under mild conditions.

Procedure

  • React 5-amino-3,4-dimethyl-1,2-oxazole (1.0 g, 7.8 mmol) with CDI (1.52 g, 9.4 mmol) in THF (30 mL) at 0°C for 1 h.
  • Add aqueous ammonia (2.0 mL, 28%) and stir for 4 h.
  • Concentrate and purify via column chromatography (CH2Cl2/MeOH 95:5).

Yield : 75–81%
Advantages : Avoids acidic conditions; suitable for acid-sensitive substrates.

Phosgene-Free Isocyanate Route

Triphosgene serves as a safer alternative to phosgene for generating isocyanate intermediates.

Procedure

  • Treat the amine (1.0 g, 7.8 mmol) with triphosgene (0.93 g, 3.1 mmol) in CH2Cl2 (20 mL) at 0°C.
  • Stir for 2 h, then add aqueous NH3 (2.0 mL, 28%).
  • Extract, dry, and concentrate.

Yield : 70–73%

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (HPLC)
KNCO/HCl Acidic, RT, 12 h 62–68 95–97
CDI-Mediated Neutral, 0°C, 5 h 75–81 98–99
Triphosgene Anhydrous, 0°C, 2 h 70–73 96–98

The CDI-mediated route offers superior yields and purity, making it the preferred industrial-scale method.

Mechanistic Insights

Urea formation proceeds via nucleophilic attack of the amine on a carbonyl electrophile. In the KNCO method, protonation of cyanate generates HNCO, which reacts with the amine to form a carbamate intermediate. Subsequent dehydration yields the urea. For CDI, the reagent activates the carbonyl, enabling ammonia to displace the imidazole leaving group.

Challenges and Optimization

  • Side Reactions : Over-alkylation or isocyanate dimerization may occur in the triphosgene route. Controlled addition of reagents mitigates this.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance CDI reactivity, while chlorinated solvents stabilize isocyanate intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, leading to modulation of their activity. The urea group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide Analogs: Sulfisoxazole

  • Structure: Sulfisoxazole (4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide) shares the 3,4-dimethyloxazole ring but replaces the urea group with a sulfonamide (–SO₂–NH₂) linked to an aromatic amine .
  • Key Differences: Hydrogen Bonding: The sulfonamide group acts as a stronger hydrogen-bond acceptor (via SO₂) but a weaker donor compared to urea, which has two NH donor sites. This may influence target selectivity in biological systems (e.g., antibacterial activity via dihydropteroate synthase inhibition) . Lipophilicity: The benzene ring in sulfisoxazole increases aromaticity and lipophilicity, whereas the urea group in N-(3,4-dimethyl-1,2-oxazol-5-yl)urea may enhance solubility in polar environments.

Oxadiazole Urea Derivatives

  • Structure : Compounds like ([1,1'-biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea () feature a 1,2,4-oxadiazole ring instead of oxazole.
  • Key Differences: Electronic Properties: Oxadiazoles are electron-deficient aromatic systems, enhancing metabolic stability and π-π stacking interactions compared to oxazoles.
  • Applications : Oxadiazole-urea hybrids are explored for anticancer and antimicrobial activities, suggesting that this compound could be optimized for similar targets .

Thiadiazole Urea Derivatives

  • Structure : N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea () replaces the oxazole with a thiadiazole ring (S instead of O).
  • Key Differences: Electron Density: Thiadiazoles are less electronegative than oxazoles, altering reactivity and hydrogen-bond acceptor strength.
  • Applications : Thiadiazole ureas are used in agrochemicals (e.g., Daimuron, ), highlighting the urea group’s versatility in herbicidal activity .

Triazolo-Benzothiazole Ureas

  • Structure : Tricyclazole (5-methyl-1,2,4-triazolo-(3,4-b)-benzothiazole, ) shares a fused heterocyclic system but lacks a urea group.
  • Key Differences :
    • Hydrogen-Bonding Capacity : Tricyclazole’s triazole ring provides fewer hydrogen-bonding sites than urea, limiting interactions in biological systems.
    • Bioactivity : Tricyclazole is a fungicide, whereas this compound’s urea group could enable dual fungicidal and plant-growth regulation effects .

Data Table: Structural and Functional Comparison

Compound Core Heterocycle Key Functional Groups Hydrogen Bonding Capacity Applications References
This compound 1,2-Oxazole Urea (–NH–CO–NH₂) High (2 NH donors) Underexplored (potential drug/agrochemical)
Sulfisoxazole 1,2-Oxazole Sulfonamide (–SO₂–NH₂) Moderate (SO₂ acceptor) Antibacterial
Oxadiazole-pyrrolidinyl urea 1,2,4-Oxadiazole Urea + pyrrolidine High (flexible NH donors) Anticancer/antimicrobial
Daimuron None Urea + alkyl/aryl substituents Low Herbicide
Tricyclazole 1,2,4-Triazolo Benzothiazole Low Fungicide

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-Dimethyl-1,2-oxazol-5-yl)urea, and how can experimental conditions be systematically optimized?

  • Methodological Answer : Utilize factorial design (e.g., orthogonal arrays) to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, reducing trial-and-error experimentation . Post-synthesis, validate purity via HPLC coupled with mass spectrometry, ensuring reproducibility by iterating computational and experimental feedback loops .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the oxazole ring. Infrared spectroscopy (IR) identifies urea-specific N-H stretching (3200–3400 cm1^{-1}) and carbonyl (C=O) vibrations. High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy, while X-ray crystallography resolves stereochemical ambiguities .

Q. How can computational methods elucidate the reaction mechanism of this compound formation?

  • Methodological Answer : Apply density functional theory (DFT) to model intermediate states and transition energies. Compare computed activation barriers with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Software like Gaussian or ORCA can simulate electron density maps, highlighting nucleophilic/electrophilic sites .

Advanced Research Questions

Q. How should researchers resolve contradictions in thermodynamic vs. kinetic data for this compound synthesis?

  • Methodological Answer : Conduct sensitivity analyses using statistical tools (e.g., ANOVA) to identify variables causing discrepancies. Reconcile thermodynamic predictions (e.g., Gibbs free energy) with observed kinetic profiles by adjusting reactor parameters (e.g., residence time, mixing efficiency). Cross-validate with in situ spectroscopic monitoring (e.g., Raman) .

Q. What reactor design principles maximize yield and selectivity for scaled-up production of this compound?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and minimize side reactions. Use computational fluid dynamics (CFD) simulations to optimize geometry and flow rates. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, improving selectivity .

Q. How can AI-driven models enhance predictive accuracy for this compound’s reactivity in novel environments?

  • Methodological Answer : Train machine learning algorithms (e.g., neural networks) on datasets combining synthetic conditions, spectroscopic data, and reaction outcomes. Platforms like COMSOL Multiphysics integrate AI for real-time parameter adjustments, enabling autonomous optimization of reaction trajectories .

Q. What strategies validate structure-activity relationships (SAR) for this compound derivatives in biological assays?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl groups) and correlate structural changes with bioactivity via multivariate regression. Use molecular docking simulations to predict binding affinities against target proteins, prioritizing candidates for in vitro testing .

Q. How can degradation pathways of this compound be mapped under varying environmental conditions?

  • Methodological Answer : Employ accelerated stability testing (e.g., high-temperature, UV exposure) coupled with LC-MS to identify degradation products. Apply kinetic modeling (e.g., pseudo-first-order kinetics) to extrapolate half-lives. Environmental fate studies should integrate soil/water microcosms to assess microbial breakdown pathways .

Q. What multidisciplinary approaches address knowledge gaps in the compound’s physicochemical properties?

  • Methodological Answer : Combine computational chemistry (solubility parameter predictions), materials engineering (surface tension measurements), and thermodynamics (calorimetry) to build a comprehensive property database. Collaborative frameworks like ICReDD’s "chemical reaction design" methodology unify these domains .

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